molecular formula C13H17FN2O2 B581458 Benzyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 1228631-13-7

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B581458
M. Wt: 252.289
InChI Key: SYVUWEZGXXHYPH-UHFFFAOYSA-N
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Description

“Benzyl 4-amino-3-fluoropiperidine-1-carboxylate” is a heterocyclic organic compound . It has a molecular weight of 252.29 . The IUPAC name for this compound is benzyl (3R,4R)-3-amino-4-fluoro-1-piperidinecarboxylate .


Synthesis Analysis

Piperidones, which include “Benzyl 4-amino-3-fluoropiperidine-1-carboxylate”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable research .


Molecular Structure Analysis

The molecule contains a total of 36 bonds. There are 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 primary amine (aliphatic) .


Physical And Chemical Properties Analysis

“Benzyl 4-amino-3-fluoropiperidine-1-carboxylate” has a molecular weight of 252.284683 g/mol . It has a total of 3 hydrogen bond acceptors and 0 hydrogen bond donors . The compound has a complexity of 246 and a topological polar surface area of 29.5 Ų .

Scientific Research Applications

Synthetic Methodologies and Chemical Intermediates One area of interest involves the development of synthetic methodologies for structurally related compounds. For example, a practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlights innovative approaches to halogenated intermediates which could be relevant to the synthesis or functionalization of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (Qiu et al., 2009). Such methodologies could be adapted for the synthesis or modification of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate, potentially opening new avenues for the development of pharmaceuticals or materials.

Applications in Supramolecular Chemistry and Material Science The study of benzene-1,3,5-tricarboxamide derivatives offers an example of how structurally related compounds can be utilized in nanotechnology, polymer processing, and biomedical applications. This demonstrates the potential for Benzyl 4-amino-3-fluoropiperidine-1-carboxylate to be explored in supramolecular assemblies or materials science due to its functional group interplay and structural motifs (Cantekin, de Greef, & Palmans, 2012).

Biological Activity and Pharmacological Evaluation The exploration of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents showcases the therapeutic potential of structurally complex molecules. This suggests that Benzyl 4-amino-3-fluoropiperidine-1-carboxylate could similarly be evaluated for its biological activities, potentially leading to new therapeutic agents (Raut et al., 2020).

Advanced Materials and Molecular Probes Research on the spin label amino acid TOAC and its applications in peptide studies points to the utility of incorporating specific functional groups into molecules for probing molecular dynamics and interactions. This highlights a potential application of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate in designing molecular probes or materials with specific physical properties (Schreier et al., 2012).

properties

IUPAC Name

benzyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVUWEZGXXHYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate

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